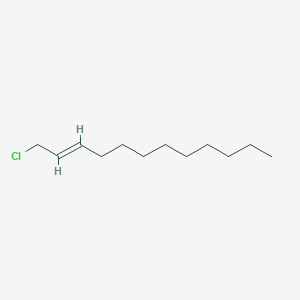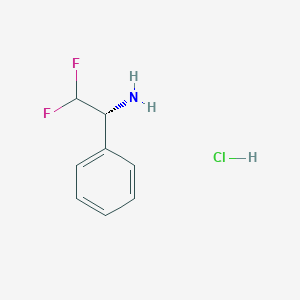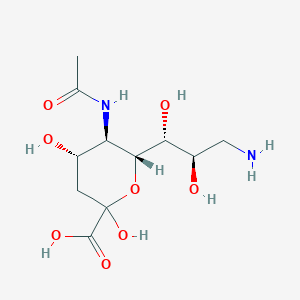
Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Copper(II) phthalocyanines typically involves cyclotetramerization of phthalonitrile precursors in the presence of a copper salt. This process can produce a variety of substituted phthalocyanines, depending on the substituents present on the phthalonitrile precursor and the reaction conditions used.Molecular Structure Analysis
The molecular structure of Copper(II) phthalocyanines is characterized by a macrocyclic ring with copper at its core and various substituents attached to the periphery or non-peripheral positions. X-ray diffraction and spectroscopic methods are commonly used to elucidate their structure.Chemical Reactions Analysis
Copper(II) phthalocyanines participate in various chemical reactions, including oxidation and reduction processes. Their electrochemical properties have been explored through cyclic voltammetry and spectroelectrochemical measurements, indicating their potential use in electrochemical applications.Physical And Chemical Properties Analysis
This chemical’s molecular formula is C28H12CuN12 and formula weight is 580.033 . The physical properties of Copper(II) phthalocyanines, such as solubility, thermal stability, and mesomorphism, can be tuned by modifying their molecular structure. These properties are crucial for their application in devices and materials.科学的研究の応用
Antibacterial Studies
Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine has been found to have significant antibacterial properties . A series of tetraaza macrocyclic Cu (II) complexes were synthesized and tested against gram-positive and gram-negative bacteria . Six complexes out of twelve were found to be most potent against both types of bacteria due to the presence of the thio group in the coordinated ligands .
Catalyst for Click Reactions
This compound has been utilized as a catalyst for click reactions of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature . The catalyst is easily separated from the reaction by a simple filtration technique and is reused up to 5 times without significant loss of its catalytic activity .
Synthesis of Nitrogen-based Heterocycles
Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine has been used in the synthesis of nitrogen-based heterocycles . These heterocycles are important structural building blocks of many natural products including nucleic acids, dyes, pigments, vitamins, pharmaceuticals, agro-chemicals, antibiotics, etc .
Applications in Photovoltaics
Copper(II) phthalocyanines are a class of macrocyclic compounds that have been extensively studied due to their interesting chemical and physical properties. These properties make them useful in a variety of applications, including photovoltaics.
Applications in Materials Science
The unique properties of Copper(II) phthalocyanines also make them useful in materials science. They can be used in the development of new materials with specific properties.
Applications in Catalysis
Copper(II) phthalocyanines have been found to be effective catalysts in various chemical reactions. Their ability to catalyze reactions makes them valuable in industrial applications.
Safety and Hazards
作用機序
Target of Action
Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine primarily targets biological macromolecules such as DNA, proteins, and lipids. Its role involves interacting with these molecules to induce oxidative stress and disrupt cellular functions .
Mode of Action
The compound interacts with its targets through redox reactions . Copper(II) ions can undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals. These ROS can cause oxidative damage to DNA, proteins, and lipids, leading to cellular dysfunction and apoptosis .
Biochemical Pathways
The generation of ROS by Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine affects several biochemical pathways:
- Lipid Peroxidation: ROS can initiate lipid peroxidation, disrupting membrane integrity and signaling pathways .
Pharmacokinetics
The pharmacokinetics of Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine involve its absorption, distribution, metabolism, and excretion (ADME) properties:
Result of Action
The molecular and cellular effects of Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine include:
- Disruption of Cellular Homeostasis: The compound’s action leads to an imbalance in cellular redox states and metabolic processes .
Action Environment
Environmental factors significantly influence the compound’s action, efficacy, and stability:
- Oxygen Availability: The generation of ROS is dependent on the availability of molecular oxygen, influencing the compound’s oxidative effects .
: Information synthesized from various sources on the compound’s properties and mechanism of action.
特性
IUPAC Name |
copper;2,6,11,15,20,24,29,34,38,40-decaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H12N12.Cu/c1-5-29-9-17-13(1)21-33-22-14-2-6-31-11-19(14)27(35-22)40-28-20-12-32-8-4-16(20)24(39-28)38-26-18-10-30-7-3-15(18)23(37-26)36-25(17)34-21;/h1-12H;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJDNKDQMUHOKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C3=NC4=NC(=NC5=C6C=CN=CC6=C([N-]5)N=C7C8=C(C=NC=C8)C(=N7)N=C2[N-]3)C9=C4C=CN=C9.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H12CuN12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





